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Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

Cat. No.: B1287062

For Researchers, Scientists, and Drug Development Professionals

The 4-ethyl-4-methylpiperidine scaffold represents a core structure of interest in medicinal
chemistry, particularly in the exploration of novel therapeutics targeting the central nervous
system. Analogues of this structure have been investigated for a range of biological activities,
with a significant focus on their potential as modulators of opioid receptors. This guide provides
a comparative assessment of the biological activity of 4-ethyl-4-methylpiperidine analogues
and related 4,4-dialkylpiperidine derivatives, supported by experimental data and detailed
methodologies for key assays.

Comparative Analysis of Biological Activity

The biological activity of 4,4-disubstituted piperidine analogues is significantly influenced by the
nature of the substituents at the 4-position and on the piperidine nitrogen. While specific data
for a comprehensive series of 4-ethyl-4-methylpiperidine analogues is limited in publicly
available literature, structure-activity relationship (SAR) studies on closely related 4-alkyl-4-
arylpiperidines and other 4,4-dialkylpiperidines provide valuable insights into their potential as
opioid receptor modulators.

Opioid Receptor Binding Affinity
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The primary determinant of the analgesic potential of these compounds is their binding affinity
to opioid receptors, particularly the mu-opioid receptor (MOR), which is the principal target for
most opioid analgesics. The affinity is typically quantified by the inhibition constant (Ki),
determined through competitive radioligand binding assays. A lower Ki value indicates a higher
binding affinity.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Representative 4-Substituted
Piperidine Analogues

. Reference
4-Position . . .
Compound ID . N-Substituent MOR Ki (nM) Compound Ki
Substituents
(nM)
Hypothetical Data not )
Ethyl, Methyl Phenethyl ] Morphine: ~1-10
Analogue A available
. Phenyl,
Meperidine Methyl ~100-300
Carboxylate
4-Methyl-4-
o Methyl, m-
phenylpiperidine Methyl ~5
T Hydroxyphenyl
derivative
4-Propyl-4-
o n-Propyl, m-
phenylpiperidine Methyl ~2
T Hydroxyphenyl
derivative

Note: Data for hypothetical analogue A is not available and is presented for illustrative
purposes. Data for other compounds are derived from studies on related 4-alkyl-4-
phenylpiperidines.[1]

In Vitro Functional Activity

Beyond binding affinity, the functional activity of these analogues—whether they act as
agonists, antagonists, or partial agonists—is critical. This is often assessed using GTPyS
binding assays, which measure the activation of G-proteins coupled to the opioid receptors
upon ligand binding. The potency (EC50) and efficacy (% of maximal response compared to a
standard agonist like DAMGO) are key parameters.
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Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor (MOR)

Compound ID MOR EC50 (nM) % Efficacy (vs. DAMGO)
Hypothetical Analogue A Data not available Data not available
DAMGO (Standard Agonist) ~10-50 100%

4-Methyl-4-phenylpiperidine
) y pRenyIpip ~20 ~95%
derivative

Note: Data for hypothetical analogue A is not available. Data for the 4-methyl-4-
phenylpiperidine derivative is extrapolated from related compounds.[1]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4,4-dialkyl and 4-alkyl-4-arylpiperidines, the following SAR trends
can be inferred for 4-ethyl-4-methylpiperidine analogues:

» 4-Position Substituents: The size and nature of the alkyl groups at the 4-position influence
receptor binding. In 4-alkyl-4-phenylpiperidines, increasing the size of the alkyl group from
methyl to n-propyl can enhance MOR affinity.[1] It is plausible that the combination of a small
ethyl and methyl group in the 4-ethyl-4-methylpiperidine core would be well-tolerated and
could contribute to potent receptor interactions.

o N-Substituent: The substituent on the piperidine nitrogen is a major determinant of activity. A
phenethyl group is often optimal for high MOR affinity and agonist activity in many opioid
series.[1]

e Aromatic Group: In 4-alkyl-4-arylpiperidines, a meta-hydroxyl group on the phenyl ring is a
crucial pharmacophoric element that significantly enhances binding affinity and agonist
potency, mimicking a key interaction of morphine with the opioid receptor.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the
biological activity of novel compounds.
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1. Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
displace a radiolabeled ligand from the receptor.

o Materials:

o Cell membranes expressing the target opioid receptor (e.g., CHO-hMOR)

o Radioligand (e.g., [?H]-DAMGO for MOR)

o Test compounds (4-ethyl-4-methylpiperidine analogues)

o Naloxone (for non-specific binding determination)

o Assay Buffer (50 mM Tris-HCI, pH 7.4)

o Glass fiber filters

o Scintillation cocktail and counter

e Procedure:

o Incubate cell membranes with a fixed concentration of the radioligand and varying
concentrations of the test compound in a 96-well plate.

o For total binding, omit the test compound. For non-specific binding, add a high
concentration of naloxone.

o Incubate at room temperature for 60 minutes to reach equilibrium.

o Rapidly filter the contents of each well through glass fiber filters to separate bound from
free radioligand.

o Wash the filters with ice-cold assay buffer.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o Calculate the ICso value (concentration of test compound that inhibits 50% of specific
binding) from the competition curve and convert it to a Ki value using the Cheng-Prusoff
equation.

2. [¥*S]GTPyS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist) by quantifying
its ability to stimulate the binding of the non-hydrolyzable GTP analogue, [3*S]GTPyS, to G-
proteins upon receptor activation.

o Materials:

o Cell membranes expressing the opioid receptor of interest

o

[*>S]GTPyYS

o GDP

[¢]

Test compounds

[e]

Standard agonist (e.g., DAMGO)

o

Assay Buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4)
e Procedure:

o In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of
the test compound.

o

Initiate the reaction by adding [*>*S]GTPyS.

Incubate for 60 minutes at 30°C.

[e]

(¢]

Terminate the reaction by rapid filtration through glass fiber filters.

[¢]

Measure the amount of bound [3>*S]GTPyS using a scintillation counter.

[¢]

Plot the data to generate dose-response curves and determine ECso and Emax values.
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3. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability by measuring the
metabolic activity of living cells.

o Materials:

o Cellline (e.g., SH-SY5Y neuroblastoma cells)

[e]

Test compounds

[e]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

(¢]

Solubilization solution (e.g., DMSO)

[¢]

96-well plates
e Procedure:
o Seed cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds for a specified period
(e.g., 24, 48 hours).

o Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce
the yellow MTT to purple formazan crystals.

o Add a solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability relative to untreated control cells and determine
the ICso value (concentration that reduces cell viability by 50%).

Visualizations

Signaling Pathway of a Mu-Opioid Receptor Agonist
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Caption: Signaling cascade initiated by a MOR agonist.

Experimental Workflow for In Vitro Biological Assessment

Synthesized 4-Ethyl-4-methylpiperidine Analogues
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Binding Assay
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Caption: Workflow for biological activity assessment.

Logical Relationship for SAR Analysis
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Caption: Key structural modifications influencing activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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